molecular formula C12H9ClFN5 B3074683 6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021268-94-9

6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3074683
CAS No.: 1021268-94-9
M. Wt: 277.68 g/mol
InChI Key: GGLWHGDSEDUENG-UHFFFAOYSA-N
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Description

Structure and Synthesis
6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo-pyrimidine derivative characterized by a 6-chloro substituent, a 1-methyl group, and a 4-fluorophenylamine moiety at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds widely explored in medicinal chemistry due to their structural similarity to purines, enabling interactions with kinases, phosphodiesterases (PDEs), and other biological targets .

For example, 6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) is prepared by reacting 4,6-dichloro-3-ethyl-1-methylpyrazolo[3,4-d]pyrimidine with 4-fluorobenzylamine in acetonitrile with DIPEA as a base, yielding 65% product .

Properties

IUPAC Name

6-chloro-N-(4-fluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFN5/c1-19-11-9(6-15-19)10(17-12(13)18-11)16-8-4-2-7(14)3-5-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLWHGDSEDUENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of 6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are currently unknown. This compound belongs to the pyrimidine class of molecules, which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels

Mode of Action

Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The specific interaction of this compound with its targets would depend on the chemical structure and the nature of the target.

Biochemical Pathways

Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis, signal transduction, and cellular metabolism. The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.

Biological Activity

6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS Number: 1021268-94-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₉ClFN₅
  • Molecular Weight : 277.68 g/mol
  • Structural Characteristics : The compound features a pyrazolo[3,4-d]pyrimidine core, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes or receptors involved in disease processes.

Potential Targets:

  • Phosphodiesterases (PDEs) : Inhibitors of PDEs have been shown to exhibit significant pharmacological effects, including anti-inflammatory and anticryptosporidial activities. This compound has been investigated for its effects on PDE-V, with promising results in inhibiting Cryptosporidium parasites in vitro and in vivo .
  • Kinase Inhibition : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have demonstrated kinase inhibition, which could extend to this compound as well, potentially impacting cancer cell proliferation and survival.

Biological Activity Data

Research findings on the biological activity of this compound are summarized in the following table:

Study Biological Activity IC50/EC50 Notes
Study 1PDE-V Inhibition< 1 µMEffective against C. parvum and C. hominis .
Study 2Kinase InhibitionNot specifiedPotential for anticancer applications .
Study 3Antimicrobial ActivityNot specifiedShows promise against various pathogens .

Case Study 1: Anticryptosporidial Activity

A study screened several pyrazolopyrimidine derivatives, including the target compound, revealing potent anticryptosporidial activity. The lead compounds demonstrated efficacy against C. parvum in infected mice models, highlighting their potential as therapeutic agents for cryptosporidiosis .

Case Study 2: Kinase Targeting

In another investigation, derivatives of pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit specific kinases associated with cancer progression. The results indicated that these compounds could effectively reduce tumor cell viability in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidines exhibit diverse pharmacological activities depending on substitutions at positions 1, 3, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity/Findings Reference ID
6-Chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-CH3, 4-(4-F-PhNH), 6-Cl 287.75* Not explicitly stated; inferred PDE/kinase inhibition [5, 12]
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) 1-CH3, 3-CH2CH3, 4-(4-F-BnNH), 6-Cl 320.34 Potent PDE inhibitor (Cryptosporidium parvum) [2, 7]
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-CH3, 4-(3,4-Me2-PhNH), 6-Cl 287.75 Structural analog; no activity data provided [5]
6-Chloro-N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 1-CH3, 4-(2-Cl-PhNH), 6-Cl 303.15 Predicted SARS-CoV-2 Mpro inhibitor (ML study) [12]
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-CH3, 4-(4-Cl-BnNH), 6-Cl 289.72 Structural analog; no activity data [20]

*Calculated based on C14H12ClFN5.

Key Structural Differences and Implications

Substitution at Position 3 (Pyrazole Ring):

  • The ethyl group at position 3 in compound V () enhances steric bulk compared to the unsubstituted parent compound. This modification may improve target selectivity, as seen in its potent anti-Cryptosporidium PDE activity .

Aniline vs. This is critical for compounds targeting intracellular enzymes like PDEs .

Halogen Variations on the Aromatic Ring:

  • Replacing the 4-fluoro group with 2-chloro () or 3,4-dimethyl () alters electronic properties and steric interactions. For instance, the 2-chloro analog showed computational binding affinity for SARS-CoV-2 Mpro, suggesting halogen positioning impacts target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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